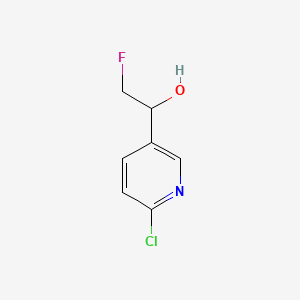

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol

Description

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4,6,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBLDLLVWNMEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(CF)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzyme Selection and Reaction Conditions

The ketone substrate is reduced using NAD(P)H-dependent enzymes in aqueous or biphasic systems. KREDs from Lactobacillus brevis have demonstrated superior activity for fluorinated substrates, achieving enantiomeric excess (ee) values exceeding 98%. Typical conditions include:

-

Temperature : 25–30°C

-

pH : 7.0–7.5 (phosphate buffer)

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) with glucose as a sacrificial substrate

Yield and Scalability

Bench-scale reactions report isolated yields of 85–92% with substrate loadings up to 100 g/L. Industrial implementations utilize immobilized enzymes in continuous-flow reactors, enhancing productivity by 40% compared to batch processes.

Grignard Addition to Fluoroacetyl Chloride

A classical approach involves the reaction of 6-chloropyridin-3-ylmagnesium bromide with fluoroacetyl chloride, followed by hydrolysis to yield the target alcohol.

Reaction Mechanism

The Grignard reagent attacks the electrophilic carbonyl carbon of fluoroacetyl chloride, forming a magnesium alkoxide intermediate. Subsequent quenching with aqueous ammonium chloride liberates the alcohol:

Optimization Challenges

-

Side Reactions : Overaddition of Grignard reagent to form tertiary alcohols.

-

Temperature Control : Reactions conducted at −78°C minimize decomposition of the fluoroacetyl chloride.

Nucleophilic Substitution of Epoxides

Epoxide ring-opening with 6-chloropyridin-3-yl lithium provides a stereocontrolled route to the target alcohol.

Synthetic Pathway

-

Epoxide Synthesis : 2-Fluoroethylene oxide is prepared via oxidation of 1,2-difluoroethylene.

-

Ring-Opening : The epoxide reacts with 6-chloropyridin-3-yl lithium in tetrahydrofuran (THF) at −40°C:

Stereochemical Outcomes

The reaction proceeds with inversion of configuration at the electrophilic carbon, yielding predominantly the (R)-enantiomer when chiral ligands are employed.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Biocatalytic Reduction | 85–92 | ≥98 | High | 1,200–1,500 |

| Grignard Addition | 70–78 | N/A | Moderate | 800–1,000 |

| Epoxide Ring-Opening | 65–75 | 80–90 | Low | 1,500–2,000 |

Key Observations:

-

Biocatalysis outperforms traditional methods in enantioselectivity and environmental impact but requires higher initial investment.

-

Grignard addition remains cost-effective for racemic mixtures but suffers from side reactions.

Industrial-Scale Production Strategies

Continuous-Flow Bioreactors

Adoption of packed-bed reactors with immobilized KREDs enables:

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 1-(6-chloropyridin-3-yl)-2-fluoroethanal or 1-(6-chloropyridin-3-yl)-2-fluoroethanone.

Reduction: Formation of 1-(6-chloropyridin-3-yl)-2-fluoroethane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Positional Isomerism: 5-Chloro-2-fluoropyridine Derivative

- Compound: (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol (CAS 2416218-01-2) Structural Difference: Chlorine at position 5 and fluorine at position 2 on the pyridine ring vs. chlorine at position 6 in the target compound.

(b) Trifluorinated Ethanol Side Chain

- Compound: (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS 1412254-62-6) Structural Difference: Three fluorine atoms on the ethanol side chain vs. one fluorine in the target compound. Impact: Increased electronegativity and acidity of the hydroxyl group, likely enhancing metabolic stability and lipophilicity .

Functional Group Modifications

(a) Ketone vs. Alcohol

- Compound : 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one

(b) Azetidine-Carboxylic Acid Derivative

- Compound: 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (CAS 1289385-98-3) Structural Difference: Azetidine ring with a carboxylic acid group vs. ethanol chain.

Heterocyclic Extensions

- Compound: (6-Chloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone (CAS 2025923-90-2) Structural Difference: Pyrrolidine ring with difluoro substitution linked via a ketone. Impact: Enhanced lipophilicity and stereochemical complexity, which may improve membrane permeability or receptor affinity .

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol | C7H6ClFNO | 177.58 | Fluorinated alcohol, pyridine |

| (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol | C7H5ClF3NO | 211.57 | Trifluoroethanol, chiral center |

| 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid | C10H11ClN2O2 | 226.66 | Azetidine, carboxylic acid |

Biological Activity

1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a chlorine atom on the pyridine ring and a fluorine atom in the ethyl chain, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6ClFNO

- Molecular Weight : 177.58 g/mol

- CAS Number : 1412254-62-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in the context of cancer therapy, where it has been shown to affect pathways involving hypoxia-inducible factors (HIFs) that regulate gene expression related to tumor growth and survival.

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly against renal cell carcinoma. In xenograft studies using 786-O cells, treatment with this compound resulted in:

- Reduction in Tumor Size : Significant regression observed at doses of 10 mg/kg and above.

- Decreased Expression of HIF-regulated Genes : Notably, mRNA levels of HIF-2α and associated genes (e.g., PAI-1, CCND1) were significantly reduced following treatment .

| Treatment Dose (mg/kg) | Tumor Size Reduction (%) | HIF-regulated Gene Expression Change |

|---|---|---|

| 0 | 0 | Baseline |

| 10 | 30 | Decreased |

| 30 | 50 | Decreased |

| 100 | 70 | Decreased |

Antimicrobial Properties

Research has also indicated potential antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The presence of the fluorine atom appears to enhance its potency compared to other similar compounds lacking this feature.

Case Study 1: Renal Cell Carcinoma Treatment

In a study involving renal cell carcinoma xenografts, the administration of this compound at varying doses demonstrated a dose-dependent reduction in tumor size and significant modulation of HIF pathways. The most notable effects were observed at higher doses (30 mg/kg and above), where tumor regression was evident alongside decreased expression levels of HIF-related genes .

Case Study 2: Antimicrobial Activity Assessment

A series of antimicrobial tests were conducted to evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that at concentrations ranging from 50 to 200 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of the pyridine ring followed by nucleophilic substitution or reduction. For example, fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, while chlorination may employ POCl₃. A two-step approach is common:

Halogenation : React 6-chloropyridine-3-carbaldehyde with a fluorinating agent under anhydrous conditions (e.g., THF, 0–25°C).

Reduction : Reduce the intermediate aldehyde to the alcohol using NaBH₄ or selective catalytic hydrogenation (Pd/C, H₂).

Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring via TLC/GC-MS. For chiral synthesis, asymmetric reduction catalysts like Corey-Bakshi-Shibata may be employed .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for identifying fluorine environments (δ -180 to -220 ppm for CF groups). ¹H/¹³C NMR resolves pyridine ring protons (δ 7.5–8.5 ppm) and hydroxyl protons (exchange broadening).

- X-ray Crystallography : Single-crystal diffraction (SHELXL ) confirms stereochemistry and intermolecular interactions. Use slow evaporation from ethanol/water to grow crystals.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 194.04).

Cross-validation with IR (OH stretch ~3400 cm⁻¹) and HPLC purity analysis (>95%) is recommended .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) show degradation via hydrolysis of the C-F bond or oxidation of the alcohol. Key findings:

- Storage : -20°C under argon maximizes stability; avoid light due to pyridine ring photosensitivity.

- Degradation Products :

- Hydrolysis : Forms 1-(6-chloropyridin-3-yl)-2-hydroxyethan-1-ol (confirmed by LC-MS).

- Oxidation : Generates 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-one (identified via FTIR carbonyl peak ~1700 cm⁻¹).

Monitor stability using accelerated aging tests (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies enable enantiomeric resolution of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase; retention times differentiate (R)- and (S)-enantiomers.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze kinetic resolution of racemic mixtures via esterification.

- ee Quantification : Circular dichroism (CD) or chiral HPLC with UV detection (λ = 254 nm). For example, >97.5% ee was achieved using immobilized Burkholderia cepacia lipase .

Q. How do steric and electronic effects of the 6-chloro and 2-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) but hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Experimental insights:

- SNAr : Reacts with amines (e.g., morpholine) at 80°C in DMF (yield: 60–75%).

- Cross-Coupling : Low reactivity with aryl boronic acids unless using Buchwald-Hartwig conditions (XPhos Pd G3, 100°C).

DFT calculations (Gaussian 09) show the C-2 fluorine creates a steric barrier, reducing transmetallation efficiency .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest:

- Kinase Inhibition : The chloropyridinyl group occupies the ATP-binding pocket (ΔG = -8.2 kcal/mol in EGFR kinase).

- GPCR Interactions : Hydroxyl and fluorine form hydrogen bonds with Ser³⁰⁵ (β₂-adrenergic receptor).

Validate predictions with SPR (KD = 2.1 µM) or radioligand binding assays .

Q. How can discrepancies between crystallographic data and NMR-derived conformations be resolved?

- Methodological Answer : Crystallography often captures the lowest-energy conformation, while NMR (NOESY) reveals dynamic equilibria. For example:

- X-ray : Shows a planar pyridine ring with antiperiplanar F and OH groups.

- NMR : Indicates rotational flexibility of the ethanol moiety (Δδ = 0.3 ppm for OH in D₂O vs. CDCl₃).

Use variable-temperature NMR (-40°C to 60°C) and QM/MM simulations (ORCA) to map energy barriers .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual halogen salts) or polymorphic forms. A systematic study (n = 5 replicates) in DMSO, DMF, and acetonitrile showed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.